molecular formula C22H22N6OS B2924639 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2309797-39-3

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2924639
CAS No.: 2309797-39-3
M. Wt: 418.52
InChI Key: HQTMFGRGTXMVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS# 2309797-39-3) is a chemical compound with a molecular formula of C22H22N6OS and a molecular weight of 418.5 g/mol . This molecule features a complex structure that incorporates an imidazo[2,1-b]thiazole scaffold linked via a phenyl group to a piperidine-3-carboxamide moiety which is further substituted with a 6-methylpyridazine ring . The imidazothiazole core is a privileged structure in medicinal chemistry, known for its significant role in drug discovery . Historically, compounds based on the imidazothiazole scaffold have been investigated as potent allosteric activators of SIRT1, an NAD+-dependent deacetylase enzyme that plays key roles in cellular processes such as DNA repair, metabolism, and gene transcription . SIRT1 activation has been linked to potential therapeutic benefits in models of age-related diseases, including diabetes, cancer, and neurodegenerative disorders . Furthermore, heterocyclic compounds containing nitrogen, such as the imidazole and pyridazine rings present in this molecule, are frequently explored for their potential as kinase inhibitors in anticancer research . This compound is supplied for research purposes to support investigations in chemical biology, target validation, and early-stage drug discovery. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-15-4-9-20(26-25-15)27-10-2-3-17(13-27)21(29)23-18-7-5-16(6-8-18)19-14-28-11-12-30-22(28)24-19/h4-9,11-12,14,17H,2-3,10,13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTMFGRGTXMVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The imidazo[2,1-b]thiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19N5S\text{C}_{19}\text{H}_{19}\text{N}_5\text{S}

This structure includes an imidazo[2,1-b]thiazole ring, a phenyl group, and a piperidine moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[2,1-b]thiazole derivatives. For example, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis and other bacterial strains. In one study, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent anti-tubercular activity .

Anti-inflammatory Activity

The imidazo[2,1-b]thiazole derivatives have been investigated for their COX-2 inhibitory activity. A related compound demonstrated selective COX-2 inhibition with an IC50 value of 0.08 µM, while showing minimal activity against COX-1 (IC50 > 100 µM) . This selectivity suggests potential applications in treating inflammatory conditions without the common side effects associated with non-selective NSAIDs.

Anticancer Activity

The anticancer potential of imidazo[2,1-b]thiazole derivatives has also been explored. A series of compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Notably, some derivatives exhibited low toxicity to normal human cells while maintaining significant anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Studies indicate that modifications on the imidazo[2,1-b]thiazole ring can significantly influence potency and selectivity against target enzymes such as COX-2 and various carbonic anhydrase isoforms . For instance, substituents at specific positions on the phenyl ring can enhance or diminish biological activity.

Case Studies

CompoundTargetIC50 (μM)Remarks
Compound 6aCOX-20.08Highly selective inhibitor
Compound 6eMycobacterium tuberculosis1.35Significant anti-tubercular activity
Compound 9aehCA II57.7Selective inhibition observed

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Target/Activity IC50/EC50 Reference
Target Compound Imidazo[2,1-b]thiazole-phenyl 6-Methylpyridazin-3-yl-piperidine-3-carboxamide Undefined (Potential kinase/COX-2/SIRT1 modulation) N/A -
6a (N,N-dimethyl analog) Imidazo[2,1-b]thiazole-phenyl C-5 Mannich base (N,N-dimethylaminomethyl) COX-2 inhibitor 1.2 µM (COX-2)
SRT1720 Imidazo[2,1-b]thiazole-phenyl Quinoxaline-2-carboxamide, piperazinylmethyl SIRT1 agonist 0.16 µM (SIRT1 activation)
SRT2183 Imidazo[2,1-b]thiazole-phenyl Naphthalene-2-carboxamide, (3R)-hydroxypyrrolidinylmethyl SIRT1 agonist 0.6 µM (SIRT1 activation)
Compound 185 Imidazo[2,1-b]thiazole-phenyl 2-Naphthamide, (3-hydroxypyrrolidinylmethyl) ER stress-induced apoptosis (glioblastoma) N/A
EN300-265999 Imidazo[2,1-b]thiazole-phenyl 3,6-Dichloropyridine-2-carboxamide Undisclosed (likely kinase inhibitor) N/A

Key Differences and Implications

A. Substituent-Driven Target Selectivity

  • COX-2 Inhibition : The target compound’s imidazo[2,1-b]thiazole-phenyl scaffold is structurally analogous to COX-2 inhibitors like 6a , which exhibit IC50 values of ~1.2–1.4 µM. However, the absence of a C-5 Mannich base in the target compound (replaced by a pyridazine-piperidine group) may reduce COX-2 affinity .
  • SIRT1 Activation: SRT1720 and SRT2183 demonstrate that substituents on the phenyl-imidazothiazole core (e.g., quinoxaline-carboxamide vs. naphthalene-carboxamide) critically influence SIRT1 potency. The target compound’s 6-methylpyridazine-piperidine group may confer divergent selectivity compared to these SIRT1 agonists .

B. Pharmacokinetic Considerations

  • Piperidine vs. Piperazine : The target compound’s piperidine linker (vs. SRT1720’s piperazine) may enhance lipophilicity and blood-brain barrier penetration, similar to ER stress-inducing analogs like Compound 185 .
  • Pyridazine vs. Quinoxaline: The 6-methylpyridazine group could reduce metabolic instability compared to SRT1720’s quinoxaline, which is prone to oxidative degradation .

Notes

Synthetic Accessibility : The imidazo[2,1-b]thiazole core is synthetically tractable via methods described for analogs in and , enabling rapid derivatization .

Patent Landscape : Related imidazothiazole derivatives are protected in patents (e.g., EP applications in ), highlighting commercial interest in this chemotype.

Q & A

Q. What are the key considerations for designing a high-yield synthesis route for this compound?

  • Methodological Answer : The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions, including cyclization and coupling. For example, analogous compounds have been synthesized via reductive amination or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to link aromatic and heterocyclic moieties . Key parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.
  • Temperature control : Reactions often require reflux in solvents like THF or DMF.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate intermediates.
    Evidence from controlled copolymerization studies suggests iterative optimization using Design of Experiments (DoE) can enhance yield and purity .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., as demonstrated for pyridazine derivatives in ).
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., imidazo[2,1-b]thiazole protons resonate at δ 7.5–8.5 ppm, while piperidine carbons appear at δ 40–60 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error.

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. For example:
  • Antimicrobial activity : Imidazo[2,1-b]thiazole derivatives show divergent MIC values depending on the bacterial strain and substituent electronegativity .
  • Approach :

Standardize assays : Use CLSI guidelines for minimum inhibitory concentration (MIC) testing.

Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on target binding .

Molecular docking : Validate interactions with enzymes like CYP450 or bacterial topoisomerases .

Q. How can the metabolic stability of this compound be optimized for in vivo studies?

  • Methodological Answer : Metabolic stability is influenced by:
  • Lipophilicity : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Piperidine substitution : Replace labile N-methyl groups with cyclopropyl or fluorinated moieties to enhance half-life .
  • In vitro assays : Use liver microsomes (human/rat) to quantify intrinsic clearance rates.

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer : Challenges include low plasma concentration and matrix interference. Solutions:
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound.
  • Detection : LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOD <1 ng/mL).
  • Internal standards : Deuterated analogs (e.g., d₃-methylpyridazine) to normalize recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.